Home > Products > Building Blocks P19199 > (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid
(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid - 64697-24-1

(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid

Catalog Number: EVT-3135931
CAS Number: 64697-24-1
Molecular Formula: C9H8N2O3
Molecular Weight: 192.174
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2-Oxo-2,3-dihydro-1H-indol-1-yl)Acetic Acid

Compound Description: (2-Oxo-2,3-dihydro-1H-indol-1-yl)acetic acid serves as a crucial precursor in the synthesis of diverse heterocyclic compounds derived from 1,3-dihydro-2H-indol-2-one. []

[(1-Carbethoxymethyl-1H-indazol-3-yl)oxy]-acetic Acid

Compound Description: This compound was one of the products isolated and identified from a reaction between 1H-indazol-3-ol and ethyl chloroacetate. []

(1H-Indazol-3-on-2-yl)acetic Acid

Compound Description: (1H-Indazol-3-on-2-yl)acetic acid was another product isolated from the reaction of 1H-indazol-3-ol and ethyl chloroacetate. []

2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)-N-hydroxy-acetamides

Compound Description: This group of compounds represents a class of potent and selective peptide deformylase (PDF) inhibitors. []

Overview

(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid is a chemical compound with the molecular formula C9H8N2O3C_9H_8N_2O_3 and a molar mass of approximately 192.17 g/mol. It is classified under the category of biochemical reagents and is often utilized in various scientific research applications. The compound is recognized by its CAS number 64697-24-1, which aids in its identification across chemical databases and literature.

Synthesis Analysis

The synthesis of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid can be achieved through various methods. One notable approach involves visible-light-driven decarboxylative coupling of 2H-indazoles with α-keto acids. This method leverages self-catalyzed energy transfer, eliminating the need for additional photosensitizers or metal catalysts, thus simplifying the reaction process and enhancing substrate compatibility under mild conditions .

Another synthesis pathway includes heating 3-amino-3-(2-nitroaryl)propanoic acids with suitable nucleophiles under basic conditions. This method has been shown to tolerate a range of functional groups, allowing for the production of various indazole acetic acid derivatives .

Molecular Structure Analysis

The molecular structure of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid features an indazole ring fused with a carboxylic acid group. The structural representation can be described using the SMILES notation: C(C(O)=O)N1C(c2ccccc2N1)=O. The compound's structure exhibits key functional groups that contribute to its reactivity and biological activity.

Structural Data

PropertyValue
Molecular FormulaC9H8N2O3
Molar Mass192.17 g/mol
CAS Number64697-24-1
Chemical Reactions Analysis

(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid participates in various chemical reactions typical of indazole derivatives. These include nucleophilic substitutions and cyclization reactions due to its reactive carbonyl and carboxylic acid functionalities. The compound can undergo decarboxylation under specific conditions, leading to the formation of other indazole derivatives.

Technical Details

The reactions involving this compound often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity. For instance, reactions performed under visible light have shown improved efficiency by facilitating energy transfer processes that drive the formation of radical intermediates.

Mechanism of Action

The mechanism of action for (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid primarily revolves around its ability to form reactive intermediates that can participate in further chemical transformations. For example, during the synthesis via visible-light-induced methods, radical species are generated which can subsequently react with other substrates to yield functionalized products .

Process Data

This compound's reactivity is influenced by its structure; the presence of both carbonyl and carboxylic acid groups allows it to act as both a nucleophile and an electrophile in various reactions.

Physical and Chemical Properties Analysis

The physical properties of (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid include:

Physical Properties

  • Appearance: Typically appears as a solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Chemical Properties

  • Stability: Generally stable under room temperature conditions but should be stored away from strong oxidizing agents.

Relevant Data

PropertyValue
Melting PointNot specified
Storage ConditionsRoom temperature
Applications

(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid finds applications primarily in scientific research. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for potential biological activities, including anti-inflammatory and anti-cancer properties.

Researchers utilize this compound in studies aimed at understanding indazole chemistry and its implications in medicinal chemistry, thereby expanding its utility in drug discovery and development processes.

Introduction to (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic Acid in Modern Heterocyclic Chemistry

Nomenclature and Structural Classification Within the Indazole Family

(3-Oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid (CAS# 64697-24-1) represents a structurally specialized indazole derivative. Its systematic name denotes a 2H-indazole core featuring a ketone at C3 (3-oxo) and an acetic acid moiety attached to the N2 nitrogen. This configuration places it within the 2H-indazole tautomeric framework, distinguished from the thermodynamically preferred 1H-indazole form by the proton residing on N1 rather than N2. The molecule's core scaffold comprises a fused benzene and pyrazole ring, with the pyrazole nitrogen (N2) serving as the attachment point for the -CH₂COOH group. Its molecular formula is C₉H₈N₂O₃ (MW: 192.171 g/mol), with key physicochemical properties including a density of 1.4±0.1 g/cm³, boiling point of 413.4±47.0 °C, and flash point of 203.8±29.3 °C [1].

  • Table 1: Structural and Physicochemical Profile
    PropertyValue
    CAS Registry Number64697-24-1
    Molecular FormulaC₉H₈N₂O₃
    Molecular Weight192.171 g/mol
    Density1.4±0.1 g/cm³
    Boiling Point413.4±47.0 °C (760 mmHg)
    Flash Point203.8±29.3 °C
    Tautomeric Form2H-Indazole
    Key Functional GroupsC3-Ketone, N2-Acetic Acid

This structural architecture confers unique electronic and steric properties. The electron-withdrawing 3-oxo group polarizes the ring system, enhancing electrophilicity at adjacent positions, while the acetic acid side chain introduces hydrogen-bonding capacity and potential for salt formation or esterification. These features collectively enable versatile chemical modifications, particularly at C3, and facilitate interactions with biological targets [5] [9].

Historical Context: Evolution of Indazole-Based Pharmacophores in Drug Discovery

Indazole scaffolds have transitioned from synthetic curiosities to privileged structures in medicinal chemistry, driven by their balanced physicochemical properties and target versatility. Early explorations focused on simple indazole derivatives (e.g., bendazac as an NSAID). However, the discovery of fragment-based pharmacophore development marked a turning point. Notably, SPROUT-driven de novo design identified 6-phenylindole as an FGFR1-binding fragment, which was strategically optimized to an indazole core to enhance binding efficiency and metabolic stability. This yielded derivatives with FGFR1-3 inhibition (IC₅₀ = 0.8–90 μM) and exceptional ligand efficiencies (0.30–0.48), validating indazoles as kinase inhibitor templates [3].

The evolution accelerated with clinically successful indazole-based drugs:

  • Pazopanib (Votrient®): A multi-tyrosine kinase inhibitor for renal cell carcinoma.
  • Axitinib: A potent VEGF receptor inhibitor.
  • Entrectinib (Rozlytrek®): A TRK/ALK/ROS1 inhibitor for NTRK-fusion solid tumors [9].
  • Table 2: Key Indazole Pharmacophores in Drug Discovery
    CompoundTherapeutic TargetClinical/Research Impact
    Early FGFR FragmentsFGFR1 KinaseValidated indazole as core for kinase inhibition
    PazopanibVEGFR, PDGFR, c-KitApproved for advanced renal cell carcinoma
    AxitinibVEGFR1-3Second-line RCC therapy
    NemiralisibPI3KδPhase II for COPD/asthma (GSK)
    MK-6186HIV Reverse TranscriptaseAdvanced NNRTI candidate (Merck)

This trajectory underscores the scaffold’s capacity to engage diverse targets—kinases, viral enzymes, and nuclear receptors—through strategic substitutions at N1, N2, C3, and C6 [3] [9].

Significance of C3-Functionalized Indazole Derivatives in Bioactive Molecule Design

C3-functionalization of 2H-indazoles is a critical strategy for enhancing bioactivity and target selectivity. The (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid motif serves as a versatile precursor for C3 modification via:

  • Transition Metal-Catalyzed C–H Activation: Enables direct arylation, alkylation, or amidation at C3 using Pd, Cu, or Rh catalysts under mild conditions.
  • Radical Pathways: Photoredox or peroxide-mediated reactions introduce heteroaryl, cyano, or halogen groups.
  • Ring-Forming Reactions: Cyclizations with aldehydes or amines yield fused heterocycles (e.g., indazoloquinolines) [5].

These methods generate libraries with tailored bioactivities:

  • Antiviral Agents: Tetracyclic C3-alkyl indazoles exhibit picomolar inhibition of HCV genotypes (EC₅₀ = 0.0007–0.09 nM). The cyclopropyl analog shows pan-genotypic efficacy, critical for resistant strains [4].
  • Kinase Inhibitors: C3-aryl derivatives enhance FGFR binding via π-stacking interactions. Analogues with electron-withdrawing C3 substituents improve ligand efficiency in FGFR1 inhibitors [3].
  • Anti-Cancer Scaffolds: Nemiralisib’s C6 modification (via C3 activation) optimizes PI3Kδ inhibition, advancing to Phase II trials for immune disorders [9].
  • Table 3: Bioactivity of C3-Functionalized Indazole Derivatives
    C3 ModificationBiological ActivityPotency (EC₅₀/IC₅₀)
    CyclopropylPan-genotypic HCV NS5A Inhibition0.002–0.004 nM (GT1a/1b)
    FluoroalkylFGFR1 Kinase Inhibition0.8–7.9 μM
    3,5-DimethoxyphenylHCV NS5A/NS3 Protease Inhibition<0.02 nM across genotypes
    SpirocycloalkaneHCV GT2b/3a Inhibition1–23 nM

The acetic acid moiety at N2 further enables prodrug design (e.g., esterification for enhanced permeability) or conjugation to delivery vectors, amplifying the pharmacophore’s utility [5] [9].

Concluding Perspective

(3-Oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid exemplifies the strategic integration of tautomeric control, functional group diversity, and synthetic versatility in heterocyclic drug design. Its role as a precursor to C3-functionalized derivatives continues to inspire fragment-based discovery and late-stage diversification for novel therapeutics.

  • Table 4: Key Indazole Derivatives and Applications
    Compound NamePrimary Application
    (3-Oxo-1,3-dihydro-2H-indazol-2-yl)acetic acidSynthetic intermediate for C3-functionalization
    PazopanibRenal cell carcinoma therapy
    Tetracyclic indazole 6Pan-genotypic HCV inhibitor
    NemiralisibPI3Kδ inhibition (COPD/asthma)
    MK-8742 derivativesHCV NS5A resistance polymorphism targeting

Properties

CAS Number

64697-24-1

Product Name

(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid

IUPAC Name

2-(3-oxo-1H-indazol-2-yl)acetic acid

Molecular Formula

C9H8N2O3

Molecular Weight

192.174

InChI

InChI=1S/C9H8N2O3/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10-11/h1-4,10H,5H2,(H,12,13)

InChI Key

KMEBPFQYIKJQIG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(N2)CC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.